5-Methoxy-2-(1-piperidinyl)-benzenamine 2HCl
Overview
Description
5-Methoxy-2-(1-piperidinyl)-benzenamine 2HCl is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids
Preparation Methods
The synthesis of 5-Methoxy-2-(1-piperidinyl)-benzenamine 2HCl can be achieved through several synthetic routes. One common method involves the selective protection of primary amine groups, followed by nucleophilic substitution reactions. For instance, 4-aminopiperidine can be selectively protected using benzophenone, and the free secondary amine can then react with 3-methoxy-bromopropane under acidic conditions to yield the desired product . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
5-Methoxy-2-(1-piperidinyl)-benzenamine 2HCl undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-Methoxy-2-(1-piperidinyl)-benzenamine 2HCl has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of biochemical assays and as a probe for studying biological pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: It is utilized in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-(1-piperidinyl)-benzenamine 2HCl involves its interaction with specific molecular targets. The methoxy and amino groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of these proteins, leading to various biological effects. For instance, it may inhibit certain enzymes or activate specific receptors, thereby influencing cellular pathways .
Comparison with Similar Compounds
5-Methoxy-2-(1-piperidinyl)-benzenamine 2HCl can be compared with other piperidine derivatives, such as:
Piperazine derivatives: These compounds also contain a nitrogen heterocycle but differ in their biological activity and chemical properties.
Morpholine derivatives: These compounds have an oxygen atom in the heterocycle, leading to different reactivity and applications.
Other substituted piperidines: Variations in the substituents on the piperidine ring can lead to significant differences in pharmacological activity and chemical behavior.
Properties
IUPAC Name |
5-methoxy-2-piperidin-1-ylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-15-10-5-6-12(11(13)9-10)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8,13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQLGPEOFPYOBBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2CCCCC2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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